molecular formula C16H12O4 B014640 Rubiadin 1-methyl ether CAS No. 7460-43-7

Rubiadin 1-methyl ether

Cat. No.: B014640
CAS No.: 7460-43-7
M. Wt: 268.26 g/mol
InChI Key: NTBUBTCXACOEEC-UHFFFAOYSA-N
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Description

Rubiadin-1-methyl ether is a natural anthraquinone compound isolated from the root of Morinda officinalis How. It has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, immunomodulatory, and osteoprotective effects .

Biochemical Analysis

Biochemical Properties

Rubiadin 1-methyl ether has been found to interact with various biomolecules. It inhibits osteoclastic bone resorption by blocking the NF-κB pathway . This involves inhibiting the phosphorylation of NF-κB p65, degradation of IκBα, and decreasing the nuclear translocation of p65 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the pro-inflammatory parameters in RAW 264.7 macrophages induced by LPS . It also increases the macrophage apoptosis rate .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the NF-κB pathway. It inhibits the phosphorylation of NF-κB p65 and the degradation of IκBα, leading to a decrease in the nuclear translocation of p65 .

Dosage Effects in Animal Models

In animal models, this compound has been shown to decrease leukocyte infiltration, fluid leakage, NOx, IL-6, IL-12p70, IFN- γ, TNF- α, and MCP-1 levels, and MPO activity

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. It is known to interact with the NF-κB pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rubiadin-1-methyl ether can be synthesized through various organic synthesis methods. One common approach involves the methylation of rubiadin using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone .

Industrial Production Methods: Industrial production of rubiadin-1-methyl ether often involves extraction from natural sources, particularly the roots of Morinda officinalis How. The extraction process includes drying, grinding, and solvent extraction followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Rubiadin-1-methyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Rubiadin-1-methyl ether has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various anthraquinone derivatives.

    Biology: Studied for its effects on cellular processes, including apoptosis and cell proliferation.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, bone disorders, and cancer.

    Industry: Utilized in the development of natural dyes and pigments .

Comparison with Similar Compounds

    Rubiadin: The parent compound of rubiadin-1-methyl ether, also an anthraquinone with similar biological activities.

    Emodin: Another anthraquinone with anti-inflammatory and anticancer properties.

    Aloe-emodin: Known for its laxative and anticancer effects.

Uniqueness: Rubiadin-1-methyl ether is unique due to its specific inhibition of the NF-κB pathway, which is not as prominently observed in other similar anthraquinones. This makes it particularly valuable in research focused on inflammatory and bone-related diseases .

Properties

IUPAC Name

3-hydroxy-1-methoxy-2-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-8-12(17)7-11-13(16(8)20-2)15(19)10-6-4-3-5-9(10)14(11)18/h3-7,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBUBTCXACOEEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1OC)C(=O)C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80225572
Record name Rubiadin 1-methyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7460-43-7
Record name Rubiadin 1-methyl ether
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Record name Rubiadin 1-methyl ether
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Record name 7460-43-7
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Record name Rubiadin 1-methyl ether
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Record name 7460-43-7
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Record name RUBIADIN 1-METHYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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